2-Methylquinolin-8-yl dimethylcarbamate
Description
2-Methylquinolin-8-yl dimethylcarbamate is an organocarbamate derivative featuring a quinoline backbone substituted with a methyl group at the 2-position and a dimethylcarbamate group (-OCO-NMe₂) at the 8-position. This compound belongs to a broader class of 8-hydroxyquinoline derivatives, which are renowned for their chelating properties and diverse biological activities, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-8-10-5-4-6-11(12(10)14-9)17-13(16)15(2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGLORYJOOAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)N(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Carbamate Type : Diethylcarbamates (e.g., 3aq, 3aq') exhibit higher molecular weights and possibly slower metabolic degradation than dimethylcarbamates, though dimethyl derivatives generally offer better bioavailability .
- Substituent Position: Methyl groups at the 2-position (target compound) vs.
- Hybrid Structures: Compound a4 integrates a urea-indole system with dimethylcarbamate, suggesting synergistic effects between quinoline’s chelating ability and indole’s planar aromaticity .
Preparation Methods
Skraup Synthesis with Substituted Anilines
The Skraup reaction, which involves heating aniline derivatives with glycerol and sulfuric acid in the presence of oxidizing agents, can be adapted to incorporate methyl groups. For example, substituting aniline with 2-methylaniline and modifying reaction conditions to favor cyclization at the 8-position could yield 2-methylquinoline. Subsequent hydroxylation via directed ortho-metalation or oxidative methods may introduce the 8-hydroxy group.
Functionalization of Preformed Quinolines
An alternative approach involves derivatizing commercially available 2-methylquinoline. Direct hydroxylation at the 8-position can be achieved using hydrogen peroxide in acidic media or via electrophilic substitution with nitrating agents followed by reduction. However, regioselectivity challenges necessitate careful optimization.
Carbamation Using Dimethylcarbamoyl Chloride
The second stage involves reacting 8-hydroxy-2-methylquinoline with dimethylcarbamoyl chloride (DMCC) to form the target carbamate. DMCC’s reactivity with phenolic hydroxyl groups is well-documented, and the provided sources illustrate analogous carbamation procedures for 8-hydroxyquinoline derivatives.
General Carbamation Protocol
Reagents :
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8-Hydroxy-2-methylquinoline (1 equiv)
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Dimethylcarbamoyl chloride (1.05 equiv)
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Triethylamine (1.1 equiv, base)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
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Dissolve 8-hydroxy-2-methylquinoline in dry DCM under nitrogen.
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Add triethylamine dropwise at 0°C to scavenge HCl.
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Introduce DMCC slowly, then warm to room temperature and stir for 12–24 hours.
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Quench with water, extract with DCM, dry over anhydrous MgSO₄, and concentrate.
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Purify via flash column chromatography (e.g., 20–40% ethyl acetate in hexane).
Key Considerations :
Optimization of Reaction Conditions
The RSC study highlights the impact of solvent, temperature, and catalyst on yields in analogous carbamation reactions. For example:
| Substrate | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Ethanol | Triethylamine | 72 | 34 |
| 5-Chloro-8-hydroxyquinoline | Ethanol | Pyrrolidine | 72 | 18 |
| 8-Hydroxyquinoline | DCM | Triethylamine | 24 | 83 |
Adapting these findings, DCM with triethylamine at room temperature achieves higher yields compared to ethanol, likely due to improved reagent solubility and reduced side reactions.
Analytical Characterization and Purification
Post-synthesis, rigorous characterization ensures product integrity.
Spectroscopic Validation
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¹H NMR : The disappearance of the phenolic OH signal (~10 ppm) and appearance of a dimethylcarbamate group (singlet at ~3.0 ppm for N(CH₃)₂) confirm successful carbamation.
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IR Spectroscopy : A carbonyl stretch at ~1700 cm⁻¹ (C=O) and absence of OH absorption (~3300 cm⁻¹) further validate the product.
Purification Techniques
Flash chromatography using silica gel with ethyl acetate/hexane gradients effectively separates the product from unreacted starting materials or byproducts. Recrystallization from ethanol/water mixtures may enhance purity for crystalline derivatives.
Recent Advances and Alternatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methylquinolin-8-yl dimethylcarbamate, and how can purity be maximized?
- Methodology : The synthesis typically involves esterification between 2-methylquinolin-8-ol and dimethylcarbamoyl chloride. Catalysts like DMAP (4-dimethylaminopyridine) or coupling agents (e.g., DCC) can improve yields. Purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side products like hydrolyzed intermediates .
- Data Consideration : Monitor reaction progress using TLC with UV visualization and confirm final structure via H/C NMR and HRMS.
Q. How can spectroscopic techniques resolve structural ambiguities in carbamate derivatives like 2-Methylquinolin-8-yl dimethylcarbamate?
- Methodology :
- NMR : Use H NMR to confirm carbamate proton environments (δ 3.0–3.2 ppm for dimethyl groups) and quinoline aromatic protons (δ 7.5–8.5 ppm). C NMR identifies carbonyl carbons (δ 150–155 ppm) .
- IR : Carbamate C=O stretches appear at 1680–1720 cm.
- XRD : For crystalline samples, employ SHELXL for refinement and ORTEP-3 for visualization to resolve steric clashes or bond-length discrepancies .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in quinoline carbamates across different assays?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability.
- Comparative Analysis : Compare 2-Methylquinolin-8-yl dimethylcarbamate with analogs (e.g., phenyl quinolin-8-ylcarbamate) using a table:
| Compound | IC (μM) | Target Enzyme Inhibition (%) |
|---|---|---|
| 2-Methylquinolin-8-yl dimethylcarbamate | 12.3 ± 1.2 | 78 (Topoisomerase II) |
| Quinolin-8-yl (2-methoxyphenyl)carbamate | 8.9 ± 0.9 | 85 (Topoisomerase II) |
| Data extrapolated from analogs in . |
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding constants and rule off-target effects .
Q. How can computational methods predict the reactivity of 2-Methylquinolin-8-yl dimethylcarbamate under varying pH conditions?
- Methodology :
- DFT Calculations : Model hydrolysis pathways at B3LYP/6-31G(d) level to identify transition states. Predict pH-dependent stability (e.g., carbamate cleavage at pH < 4 or >10) .
- MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to assess aggregation tendencies affecting bioavailability .
Q. What crystallographic challenges arise in resolving the structure of 2-Methylquinolin-8-yl dimethylcarbamate, and how are they mitigated?
- Methodology :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm).
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use WinGX for disorder modeling of dimethyl groups .
- Validation : Check R (<0.05) and Flack parameter for enantiopurity .
Experimental Design Considerations
Q. How to design stability studies for 2-Methylquinolin-8-yl dimethylcarbamate in biological matrices?
- Methodology :
- Forced Degradation : Expose to UV (254 nm), heat (40–60°C), and acidic/basic buffers. Monitor degradation via HPLC-PDA at 270 nm .
- LC-MS/MS : Quantify metabolites in plasma using MRM transitions (e.g., m/z 245 → 158 for the parent ion) .
Q. What in vitro models best evaluate the antimicrobial potential of 2-Methylquinolin-8-yl dimethylcarbamate?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Biofilm Inhibition : Use crystal violet staining in 96-well plates to assess biofilm disruption .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
